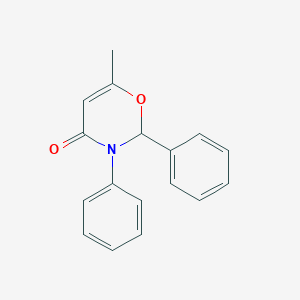![molecular formula C22H15BrF9P B14593159 Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide CAS No. 61249-22-7](/img/structure/B14593159.png)
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide is an organophosphorus compound with the formula [(C_6H_4CF_3)_3PCH_3]Br It is a phosphonium salt characterized by the presence of three trifluoromethylphenyl groups attached to a central phosphorus atom, with a methyl group and a bromide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide typically involves the reaction of tris[3-(trifluoromethyl)phenyl]phosphine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar solvent such as acetonitrile or dichloromethane. The reaction proceeds as follows:
(C6H4CF3)3P+CH3Br→[(C6H4CF3)3PCH3]Br
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Reactions: Products include substituted phosphonium salts.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include phosphines.
Wissenschaftliche Forschungsanwendungen
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing transition metal complexes.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide involves its ability to act as a ligand and form stable complexes with metal ions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it an effective stabilizer for transition metal complexes. The molecular targets include metal ions and enzymes, and the pathways involved are primarily related to coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common phosphine ligand with three phenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: A phosphine ligand with three trimethoxyphenyl groups.
Tris(3,5-dimethylphenyl)phosphine: A phosphine ligand with three dimethylphenyl groups.
Uniqueness
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s ability to stabilize metal complexes and participate in various chemical reactions. The trifluoromethyl groups also increase the compound’s lipophilicity, making it suitable for applications in drug delivery and materials science.
Eigenschaften
CAS-Nummer |
61249-22-7 |
|---|---|
Molekularformel |
C22H15BrF9P |
Molekulargewicht |
561.2 g/mol |
IUPAC-Name |
methyl-tris[3-(trifluoromethyl)phenyl]phosphanium;bromide |
InChI |
InChI=1S/C22H15F9P.BrH/c1-32(17-8-2-5-14(11-17)20(23,24)25,18-9-3-6-15(12-18)21(26,27)28)19-10-4-7-16(13-19)22(29,30)31;/h2-13H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZNCBRSFNPXOHLL-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)
![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)](/img/structure/B14593092.png)

![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)

![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)



![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)



